molecular formula C28H26BrN5O3S B2919345 N-((4-(4-bromophenyl)-5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-methoxybenzamide CAS No. 361481-94-9

N-((4-(4-bromophenyl)-5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-methoxybenzamide

Cat. No. B2919345
CAS RN: 361481-94-9
M. Wt: 592.51
InChI Key: KKBJWEHZVDNICL-UHFFFAOYSA-N
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Description

N-((4-(4-bromophenyl)-5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C28H26BrN5O3S and its molecular weight is 592.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research on compounds similar to N-((4-(4-bromophenyl)-5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-methoxybenzamide often focuses on their synthesis and characterization. For example, studies have reported on the synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines, which are synthesized from readily available 4-(2-(bromomethyl)phenyl)-1-sulfonyl-1,2,3-triazoles. A bromonium ylide is proposed as the key intermediate, formed by the intramolecular nucleophilic attack of the benzyl bromide on the α-imino rhodium carbene formed in the presence of a rhodium catalyst (He et al., 2016). This process illustrates the complex reactions and intermediates involved in synthesizing compounds with structural similarities to the target molecule.

Photophysics and Antioxidant Activity

Further research into related compounds includes studying their photophysical properties and potential antioxidant activities. For instance, the synthesis and photophysical characterization of dihydroquinazolinone derivatives have been explored, showing significant changes in their photophysical properties depending on the solvent polarity. This demonstrates the highly polar character of the excited state of these compounds (Pannipara et al., 2017). Additionally, new nitrogen-containing bromophenols isolated from marine red algae have shown potent scavenging activity against DPPH radicals, indicating their potential as natural antioxidants with applications in food and pharmaceutical fields (Li et al., 2012).

Antibacterial and Anti-inflammatory Activities

Compounds structurally related to the query molecule have been evaluated for their antibacterial and anti-inflammatory activities. A series of N-(6-bromo-2-methyl-4-oxoquinazolin-3(4H)-yl)-2-(4-(3-chloro-2-(substitutedphenyl)-4oxoazetidin-1-yl)-5-(pyridin-4-yl)-5-thio)acetamido -1,2,4-triazoles were prepared and screened for antibacterial activity against various strains, showing potential for development as antibacterial agents (Singh et al., 2010). Additionally, new substituted azetidinonyl and thiazolidinonyl quinazolon 4 3H ones were synthesized and showed promising anti-inflammatory activities, further highlighting the therapeutic potential of these and similar compounds (Bhati, 2013).

properties

IUPAC Name

N-[[4-(4-bromophenyl)-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26BrN5O3S/c1-37-24-11-5-3-9-22(24)27(36)30-17-25-31-32-28(34(25)21-14-12-20(29)13-15-21)38-18-26(35)33-16-6-8-19-7-2-4-10-23(19)33/h2-5,7,9-15H,6,8,16-18H2,1H3,(H,30,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBJWEHZVDNICL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)Br)SCC(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26BrN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-(4-bromophenyl)-5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-methoxybenzamide

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